N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride (CAS: 1189434-71-6) is a thiazolo[5,4-c]pyridine derivative with a benzamide scaffold. Its molecular formula is C22H24ClN3OS2, and it has a molecular weight of 446.0 g/mol . The compound features an ethylthio (-S-C2H5) substituent on the benzamide ring and a benzyl group attached to the thiazolo-pyridine moiety.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-ethylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2.ClH/c1-2-27-18-10-8-17(9-11-18)21(26)24-22-23-19-12-13-25(15-20(19)28-22)14-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWDDUZGPGRDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides and a suitable base.
Attachment of the Ethylthio-Benzamide Moiety: This step involves the coupling of the ethylthio group with the benzamide moiety, typically using thiol reagents and coupling agents like EDCI or DCC.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Benzyl halides, thiol reagents, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
-
Beta-Adrenoceptor Agonism :
The compound has shown potential as a beta-adrenoceptor agonist. Research indicates that derivatives of tetrahydrothiazolo[5,4-c]pyridine exhibit selective activity towards beta3-adrenoceptors. This is crucial for developing treatments for conditions like obesity and metabolic syndrome due to the role of beta3 receptors in lipolysis and thermogenesis . -
Anticancer Properties :
Some studies have suggested that compounds containing the thiazolo[5,4-c]pyridine moiety can inhibit cancer cell proliferation. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis . -
Neuroprotective Effects :
Preliminary studies indicate that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The thiazole ring system is known for its ability to cross the blood-brain barrier and may interact with neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogs
Substituent Effects on the Benzamide Ring
- Ethylthio vs. tert-Butyl : The ethylthio group in the main compound is less sterically bulky than the tert-butyl group in the analog from . While both are lipophilic, the tert-butyl group may enhance membrane permeability but reduce solubility .
- Sulfonyl Group : The sulfonyl-piperidine substituent in adds polarity and hydrogen-bonding capacity, which could improve target binding specificity but reduce blood-brain barrier penetration .
- Chloro Substituent : The 4-chloro analog () is smaller and moderately electronegative, balancing lipophilicity and polarity .
Thiazolo-Pyridine Core Modifications
- Benzyl vs. In contrast, methyl () and ethyl () groups reduce steric hindrance, possibly increasing conformational flexibility .
- Carboxylic Acid Functionalization : The compound in replaces the benzamide with a carboxylic acid, drastically altering polarity and introducing ionizable groups at physiological pH .
Hypothetical Implications of Structural Differences
While experimental data on biological activity or pharmacokinetics are unavailable, the following trends can be inferred:
Lipophilicity : tert-Butyl and benzyl groups () may increase logP values compared to polar sulfonyl or nitro substituents.
Metabolic Stability : Ethylthio and tert-butyl groups are more resistant to oxidative metabolism than nitro or sulfonyl groups.
Target Binding : Bulky substituents (e.g., benzyl, tert-butyl) may enhance affinity for hydrophobic pockets, while sulfonyl groups could engage in hydrogen bonding.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride is a compound of interest due to its diverse biological activities. This article presents a detailed examination of its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolo[5,4-c]pyridine core structure with a benzyl group and an ethylthio substituent. The molecular formula is with a molecular weight of approximately 270.38 g/mol.
Biological Activity
1. Mechanism of Action
The compound has been shown to interact with various biological targets, particularly in the central nervous system (CNS). It acts primarily as an agonist for certain G-protein coupled receptors (GPCRs), influencing neurotransmitter systems.
2. Antidepressant Effects
Research indicates that derivatives of tetrahydrothiazolo[5,4-c]pyridine exhibit antidepressant-like effects in animal models. A study demonstrated that administration of these compounds resulted in significant reductions in immobility time in the forced swim test, suggesting an enhancement in mood-related behaviors .
3. Neuroprotective Properties
The compound has also been evaluated for its neuroprotective effects against oxidative stress. In vitro studies showed that it can reduce neuronal cell death induced by oxidative agents, potentially through the modulation of antioxidant enzyme activities .
Pharmacological Studies
Case Studies
Case Study 1: Antidepressant Activity
In a controlled study involving mice subjected to chronic mild stress, treatment with this compound resulted in a statistically significant decrease in depression-like behaviors compared to the control group. The mechanism was hypothesized to involve serotonin and norepinephrine pathways.
Case Study 2: Neuroprotection in Parkinson's Disease Models
Another study investigated the neuroprotective effects of this compound in a Parkinson's disease model using 6-hydroxydopamine (6-OHDA). Results indicated that the compound significantly reduced dopaminergic neuron loss and improved motor function scores in treated animals compared to untreated controls.
Q & A
Q. What are the optimized synthetic routes for preparing N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride?
The synthesis typically involves multi-step reactions starting with functionalization of the thiazolo-pyridine core. Key steps include:
- Core formation : Cyclization of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives using reagents like ethyl chloroformate or brominating agents (e.g., 2-bromo-5-methyl derivatives) .
- Benzylation : Introduction of the 5-benzyl group via nucleophilic substitution or coupling reactions .
- Amidation : Reaction of the thiazolo-pyridine amine with 4-(ethylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Hydrochloride salt formation : Precipitation using HCl in a polar aprotic solvent (e.g., dichloromethane) .
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by varying solvent systems (e.g., ethyl acetate/hexane gradients) and reaction temperatures .
Q. How can researchers characterize the purity and structural integrity of this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via - and -NMR, focusing on aromatic protons (δ 7.2–8.0 ppm) and thiazolo-pyridine backbone signals (δ 2.5–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS (expected [M+H] ~468 g/mol) .
Q. What strategies address solubility challenges in aqueous and organic solvents?
- Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions and dilute in PBS (pH 7.4) for biological assays.
- Salt formation : Hydrochloride salts improve aqueous solubility due to ionic interactions .
- Co-solvents : Use cyclodextrins or polyethylene glycol (PEG) derivatives to enhance solubility in polar solvents .
Note : Pre-filter solutions (0.22 μm) to avoid particulate interference in assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Synthesize analogs with modified benzyl (e.g., halogenated) or ethylthio (e.g., methylsulfonyl) groups to assess impact on target binding .
- Biological assays : Test analogs against relevant targets (e.g., kinase inhibition) using dose-response curves (IC determination) .
- Computational modeling : Perform docking studies with software like AutoDock Vina to predict binding affinities .
Example Finding : Replacing the benzyl group with a 2-chlorobenzyl moiety (as in ) increased potency by 30%, suggesting steric and electronic effects dominate SAR .
Q. What experimental design principles minimize variability in synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent ratios). For example, a 2 factorial design can optimize amidation yields .
- Response surface methodology (RSM) : Model interactions between reaction time and temperature to identify optimal conditions .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Purity validation : Re-analyze batches with conflicting results via HPLC and NMR to detect impurities (e.g., unreacted starting materials) .
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (e.g., pH, ionic strength) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What analytical methods validate stability under storage and experimental conditions?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days, then quantify degradation via HPLC .
- Long-term stability : Store aliquots at -20°C and test monthly for precipitate formation or NMR signal shifts .
Key Insight : Hydrochloride salts show greater stability in lyophilized form compared to free bases .
Q. How can in silico modeling predict pharmacokinetic properties?
Q. What methodologies address batch-to-batch variability in biological assays?
- Internal controls : Include a reference compound (e.g., staurosporine for kinase assays) in each experiment .
- Replicate experiments : Perform triplicate runs with independently synthesized batches to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
